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molecular formula C10H11O5P B1312430 Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate CAS No. 61260-15-9

Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

Cat. No. B1312430
M. Wt: 242.16 g/mol
InChI Key: KEKUNQAVGWOYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07151102B2

Procedure details

Dimethyl phosphite (11 g, 0.1 mol) then 2-formylbenzoic acid (10.51 g, 0.07 mol) or equivalent were added dropwise at 0° C. under nitrogen to a stirred solution of sodium methoxide [from sodium (2.3 g) in methanol (80 ml)], the mixture was stirred at ambient temperature for 30 minutes, then it was quenched by the addition of methanesulphonic acid (10.6 g, 0.11 mol). The methanol was removed in vacuo, the residue was partitioned between dichloromethane (200 ml) and water (50 ml), then the dichloromethane solution was washed with water (2×50 ml) and dried (MgSO4). The solvent was removed in vacuo to leave dimethyl 3-oxobenzo[c]furan-1-ylphosphonate or equivalent.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
10.51 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[P:1]([O-:6])([O:4][CH3:5])[O:2][CH3:3].[CH:7]([C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])=O.CS(O)(=O)=O>C[O-].[Na+]>[O:12]=[C:11]1[O:13][CH:7]([P:1](=[O:6])([O:4][CH3:5])[O:2][CH3:3])[C:9]2[CH:17]=[CH:16][CH:15]=[CH:14][C:10]1=2 |f:3.4|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
P(OC)(OC)[O-]
Name
Quantity
10.51 g
Type
reactant
Smiles
C(=O)C1=C(C(=O)O)C=CC=C1
Name
sodium methoxide
Quantity
80 mL
Type
solvent
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
10.6 g
Type
reactant
Smiles
CS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between dichloromethane (200 ml) and water (50 ml)
WASH
Type
WASH
Details
the dichloromethane solution was washed with water (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=C1C2=C(C(O1)P(OC)(OC)=O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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